![molecular formula C8H6BrN3O2 B1459813 methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate CAS No. 1206984-55-5](/img/structure/B1459813.png)

methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

説明

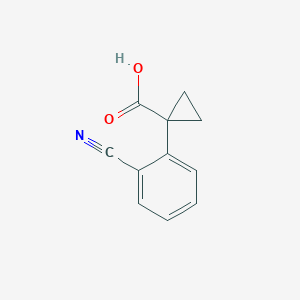

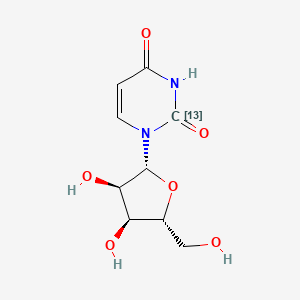

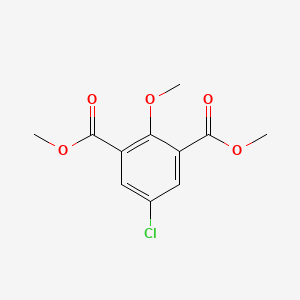

“Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound with the CAS Number: 1221288-27-2 . It has a molecular weight of 256.06 .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol at room temperature . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3, (H,10,11,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Synthesis of Biologically Active Compounds

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structure is closely related to purine bases, which are fundamental components of DNA and RNA. This makes it a valuable scaffold for developing new pharmaceuticals that can interact with the genetic material of cells .

Development of Anticancer Agents

The compound’s ability to be easily modified allows researchers to create derivatives that have potential anticancer properties. By targeting specific pathways involved in cell proliferation and survival, these derivatives can be designed to inhibit the growth of cancer cells .

Creation of Anti-Inflammatory Drugs

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Derivatives of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate have been explored for their anti-inflammatory effects, which could lead to the development of new anti-inflammatory medications .

Neuroprotective Therapeutics

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the progressive loss of neuronal function. Research indicates that certain derivatives of this compound may exhibit neuroprotective properties, offering a potential pathway for creating drugs that protect nerve cells .

Antiviral Drug Design

The structural similarity of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate to nucleotides makes it a candidate for the design of antiviral drugs. These drugs can mimic nucleotides and interfere with viral replication, providing a mechanism to combat viral infections .

Agricultural Chemical Research

In the agricultural sector, derivatives of this compound could be used to develop new pesticides or herbicides. By affecting specific biological pathways in pests or weeds, these chemicals can help protect crops and improve agricultural productivity .

Material Science Applications

The compound’s versatile chemical structure allows it to be used in material science for creating organic semiconductors. These semiconductors can be utilized in various electronic devices, contributing to the advancement of organic electronics .

Catalysis in Organic Reactions

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: can also act as a catalyst or a component of a catalytic system in organic synthesis. Its role in catalysis can lead to more efficient and selective chemical reactions, which is beneficial for industrial processes .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .

将来の方向性

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This new pathway presents several advantages and could be a promising direction for future research .

特性

IUPAC Name |

methyl 3-bromo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4-6(3-10-5)11-12-7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWPYTUULPRYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dimethylphenoxy)methyl]azetidine](/img/structure/B1459730.png)

iodonium Trifluoromethanesulfonate](/img/structure/B1459738.png)